(2-Bromophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-bromophenyl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2/c20-16-9-5-4-8-15(16)19(24)23-11-10-14(12-23)17-21-18(25-22-17)13-6-2-1-3-7-13/h1-9,14H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOIKRGNKDPPAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling Reactions: The final step involves coupling the bromophenyl group with the oxadiazole-pyrrolidine moiety using a suitable coupling reagent such as palladium catalysts in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (2-Bromophenyl)(3-(5-(phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone) have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that oxadiazole derivatives showed promising results against colon carcinoma cells, suggesting that the presence of the oxadiazole ring contributes to enhanced cytotoxicity .
Antimicrobial Properties
Oxadiazole derivatives have also been recognized for their antimicrobial activities. The compound's structural features may enhance its ability to combat bacterial and fungal infections. In particular, studies have shown that certain oxadiazoles possess significant antibacterial activity against Gram-positive and Gram-negative bacteria . The bromine atom in the structure may play a crucial role in enhancing the antimicrobial potency of the compound.
Neuropharmacological Effects
The pyrrolidine moiety within the compound is associated with various neuropharmacological activities. Compounds containing this structure have been investigated for their anticonvulsant properties. For example, related pyrrolidine derivatives demonstrated efficacy in reducing seizure activity in animal models . This suggests that (2-Bromophenyl)(3-(5-(phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone) could be explored for potential use as an anticonvulsant agent.
Photophysical Properties
The unique structure of (2-Bromophenyl)(3-(5-(phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone) may also lend itself to applications in material science, particularly in organic electronics and photonics. Oxadiazoles are known for their favorable photophysical properties, making them suitable candidates for use in light-emitting diodes (LEDs) and solar cells. The incorporation of this compound into polymer matrices could enhance the performance of optoelectronic devices .
Case Studies
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and pyrrolidine moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The bromophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on Aromatic Rings
Several analogs in the evidence share bromophenyl or fluorophenyl substituents but differ in core heterocycles. For example:
- 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (, Ref. 13): Replaces the oxadiazole-pyrrolidine system with a pyrazoline ring.
- 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (): Features a pyrazolone core with bromine and chlorine substituents. The electron-withdrawing chlorine could enhance reactivity compared to bromine, influencing metabolic stability .
Table 1: Substituent Effects on Key Properties
Heterocyclic Core Modifications
The 1,2,4-oxadiazole moiety in the target compound distinguishes it from pyrazole or pyrazolone-based analogs. For instance:
- 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (, Ref. 15): The dihydropyrazole core lacks the oxadiazole’s rigidity, which may reduce metabolic stability but improve bioavailability .
- 3-(4-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy)propan-2-ol derivatives (): Retains the 5-phenyl-1,2,4-oxadiazole group but replaces pyrrolidine with a phenoxy-propanol chain. This modification likely enhances solubility and S1P receptor modulation activity .
Table 2: Core Structure Comparisons
Reactivity and Stability of Oxadiazole Derivatives
The 1,2,4-oxadiazole ring’s stability is critical for drug design. highlights analogs like N-(5-phenyl-1,2,4-oxadiazol-3-yl)-N'-phenylformamidin (8), where the oxadiazole’s electron-deficient nature facilitates nucleophilic attacks. The target compound’s oxadiazole-pyrrolidine system may exhibit similar reactivity, but the methanone linker could mitigate hydrolysis compared to formamidine derivatives .
Biological Activity
The compound (2-Bromophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone, with CAS number 2034601-92-6, is a derivative of 1,2,4-oxadiazole known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 398.3 g/mol. The structure includes a bromophenyl group and a pyrrolidine moiety linked to a 1,2,4-oxadiazole ring, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.3 g/mol |
| CAS Number | 2034601-92-6 |
Biological Activities
Research has indicated that oxadiazole derivatives exhibit a wide range of biological activities including:
1. Anticancer Activity
Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines such as HeLa and CaCo-2. The mechanism often involves apoptosis induction and modulation of cell cycle progression .
2. Antimicrobial Activity
The compound may also possess antibacterial and antifungal properties. Pyrrolidine derivatives have been evaluated for their effectiveness against several bacterial strains, showing significant inhibition of growth in vitro . The presence of halogen substituents in the structure enhances these bioactivities .
3. Anti-inflammatory Effects
Compounds with oxadiazole moieties are noted for their anti-inflammatory properties. They inhibit key inflammatory mediators and pathways, making them potential candidates for treating inflammatory diseases .
Case Studies
Several studies have explored the biological activity of similar oxadiazole derivatives:
Case Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of 5-substituted 1,2,4-oxadiazoles demonstrated that these compounds exhibited IC50 values in the micromolar range against various cancer cell lines. The lead compound showed significant anticancer activity through apoptosis induction .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of pyrrolidine-based oxadiazoles against pathogenic bacteria. Results indicated that certain derivatives effectively inhibited bacterial growth, suggesting their potential as new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
1. Interaction with Enzymes
Oxadiazole derivatives have been shown to interact with various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), leading to altered cellular processes that inhibit tumor growth and inflammation .
2. Modulation of Signaling Pathways
These compounds can modulate signaling pathways involved in cell survival and proliferation, including those related to apoptosis and cell cycle regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
